molecular formula C11H23ClN2O2 B1382930 (piperidin-2-yl)methyl N-butylcarbamate hydrochloride CAS No. 1803571-55-2

(piperidin-2-yl)methyl N-butylcarbamate hydrochloride

Cat. No. B1382930
M. Wt: 250.76 g/mol
InChI Key: PVAWITKDALRJJT-UHFFFAOYSA-N
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Description

“(Piperidin-2-yl)methyl N-butylcarbamate hydrochloride” is a chemical compound with the CAS Number: 1803571-55-2 . It has a molecular weight of 250.77 and a molecular formula of C11H23ClN2O2 .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The Inchi Code for this compound is 1S/C11H22N2O2.ClH/c1-2-3-7-13-11(14)15-9-10-6-4-5-8-12-10;/h10,12H,2-9H2,1H3,(H,13,14);1H .

Scientific Research Applications

Acetylcholinesterase Inhibition

One notable application of (piperidin-2-yl)methyl N-butylcarbamate hydrochloride compounds is in the inhibition of acetylcholinesterase. A study by Sugimoto et al. (1995) synthesized and analyzed a series of anti-acetylcholinesterase inhibitors, including 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, which showed potent activity against acetylcholinesterase with selective affinity (Sugimoto et al., 1995).

Sigma Receptor Binding and Antiproliferative Activity

Compounds with a piperidine structure, including those similar to (piperidin-2-yl)methyl N-butylcarbamate hydrochloride, have shown significant sigma receptor binding and antiproliferative activity. Berardi et al. (2005) reported that methyl-substituted piperidines demonstrated potent sigma(1) ligand activity and selectivity, which can be beneficial in tumor research and therapy (Berardi et al., 2005).

Antimicrobial Activities

A study by Ovonramwen et al. (2019) on (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride revealed moderate antimicrobial activities against various bacterial strains, suggesting potential applications in the development of new antimicrobial agents (Ovonramwen et al., 2019).

Synthesis and Crystal Structure Studies

Thimmegowda et al. (2009) conducted a synthesis and crystal structure study of a novel bioactive heterocycle, which includes a (piperidin-1-yl-ethyl) component. This research contributes to the structural characterization and biological study of novel molecules with potential pharmacological applications (Thimmegowda et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

piperidin-2-ylmethyl N-butylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-2-3-7-13-11(14)15-9-10-6-4-5-8-12-10;/h10,12H,2-9H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAWITKDALRJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)OCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(piperidin-2-yl)methyl N-butylcarbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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